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Introduction

Alisertib (MLN8237) is an investigational, oral, selective inhibitor of Aurora A kinase (AAK), a key
regulator of mitosis. It is being developed for the treatment of hematological and non-hematological
malignancies. The characterization of its population pharmacokinetics (PopPK) is essential for understanding
the sources of inter-individual variability in drug exposure, which in turn informs dosing recommendations
across different patient populations. These application notes summarize the developed PopPK models, their
clinical applications, and key methodologies based on available scientific literature, to support researchers

and drug development professionals in their work.

Model Structures and Parameters

Population pharmacokinetic analyses for alisertib have been conducted using non-linear mixed-effects
modeling, primarily with software such as NONMEM. The models were developed using data from adult

and pediatric patients with cancer across multiple clinical trials.

Structural Model
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The pharmacokinetics of alisertib are consistently described by a two-compartment model with an

absorption phase characterized by transit compartments [1] [2].

e Adult Model: A two-compartment model with a four-transit compartment absorption and linear
elimination was developed from data of 671 adult patients [2].

¢ Pediatric Model: A two-compartment model with oral absorption described by three transit
compartments was developed using data from 146 pediatric patients [1].

The following table summarizes the structural model parameters and the key covariates identified in the final

models.

Table 1: Alisertib Population Pharmacokinetic Model Structures and Key Covariates

Model
Adult PopPK Model [2] Pediatric PopPK Model [1]
Feature
Base Two-compartment with 4-transit absorption Two-compartment with 3-transit
Structural absorption
Model
Key Region (East Asia): 52% higher relative Body Surface Area (BSA): Apparent
Covariates bioavailability compared to Western oral clearance (CL/F) and central
patients. volume of distribution (Vc/F) correlated
with BSA.
Impact on Supported a 40% lower dose (30 mg b.i.d.)  Supported BSA-based dosing (e.g., 80
Dosing in East Asian patients to achieve exposures  mg/m?) for the pediatric population
comparable to 50 mg b.i.d. in Western (ages 2-21 years).
patients.
Other Mild hepatic or renal impairment did not Not specified in the available excerpt.
Covariates have clinically relevant effects.

Quantitative Exposure-Safety Relationships

PopPK models have been leveraged to establish critical exposure-safety relationships for alisertib,

informing its therapeutic window.
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Table 2: Exposure-Safety Relationships for Alisertib

Population Safety Endpoint Finding Significance
Global Adult & Grade =3 Statistically significant Supported the rationale for
East Asian Neutropenia, Grade exposure-response a lower dosage in Asia
Patients [2] =2 Stomatitis, Grade relationships were during global drug
=2 Diarrhea established via logistic development.
regression.
Pediatric Grade =2 Stomatitis, Statistically significant Toxicities were consistent
Patients [1] Febrile Neutropenia relationships (P <.01) were  with the drug's known
observed with alisertib antiproliferative
exposure. mechanism.

Workflow for PopPK Model Development and
Application

The following diagram illustrates the general workflow for developing and applying a population

pharmacokinetic model, integrating steps confirmed in the alisertib analyses and general PopPK guidance

[1]1[3][4].
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Diagram 1: PopPK Model Development and Application Workflow

Experimental Protocols and Methodologies

This section outlines key methodological details from the cited alisertib studies.

Clinical Study Designs for PopPK Data Collection

The PopPK models for alisertib were built using data from several clinical trials. The following provides

specifics from a pivotal pediatric study.

¢ Study Identification: ADVL0812 (NCT02444884) and ADVL0921 (NCT01154816) [1].
e Patient Population: Children and adolescents (aged >12 months to <21 years) with
relapsed/refractory solid tumors or leukemias [1] [5].
e Dosing: Alisertib was administered orally at doses ranging from 45-100 mg/m? as a powder-in-
capsule or at a fixed dose of 80 mg/m2 as enteric-coated tablets, on days 1-7 of a 21-day cycle [1].
¢ PK Sampling:
o Serial Sampling (ADVL0812): Blood samples were collected pre-dose and at multiple time
points up to 24 hours after dosing on Cycle 1, Day 1 [1].
o Sparse Sampling (ADVL0921): Three additional samples were collected on Cycle 1, Day 1
(e.g., at 1-2, 3-4, and 6-8 hours) [1] [5].
¢ Bioanalytical Method: Plasma concentrations of alisertib were quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower limit of
quantification (LLOQ) of 10 nmol/L [1].

Model Evaluation Methods

During PopPK model development, different models are compared and evaluated using statistical criteria.

¢ Objective Function Value (OFV): A value provided by NONMEM, where a lower OFV indicates a
better model fit. A decrease in OFV of >3.84 points (x?, p<0.05) for one additional parameter is
considered statistically significant when comparing nested models [3].

¢ Goodness-of-Fit Plots: Standard diagnostic plots include observed vs. population-predicted
concentrations, observed vs. individual-predicted concentrations, and conditional weighted residuals
vs. time or predictions [3].
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¢ Visual Predictive Check (VPC): A graphical tool used to evaluate the model's ability to simulate data
that matches the central trend and variability of the observed data [3].

Clinical Applications and Dosing Rationale

The developed PopPK models have been directly applied to support critical dosing decisions in clinical

development.

Regional Dosing Adjustment

A key application of the global PopPK model was to quantitatively justify regional dosing differences [2].

¢ Finding: East Asian patients had a 52% higher relative bioavailability and ~40% lower apparent
oral clearance (CL/F) compared to Western patients.

e Application: Model-based simulations demonstrated that a dose of 30 mg twice daily in East Asian
patients produced systemic exposures comparable to 50 mg twice daily in Western patients.

e Outcome: This provided a scientific basis for the 40% lower recommended dose in East Asia,
enabling optimized global drug development.

Pediatric Dosing Justification

In pediatric patients, the PopPK analysis confirmed that body size is a major covariate [1].

¢ Finding: Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) were correlated
with Body Surface Area (BSA) across the age range of 2 to 21 years.

e Application: This supported the use of BSA-based dosing (80 mg/m?) in the pediatric population,
ensuring similar drug exposures across different age groups and comparability to adult exposures at
the recommended dose.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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